Pharmacological profile of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine
Pharmacological profile of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine
The following technical guide details the pharmacological profile of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine , a specialized research compound belonging to the class of 1-(arylmethyl)cyclopropylmethanamines .
This guide is structured for researchers and drug development professionals, focusing on its chemotype characterization, predicted pharmacodynamics based on structure-activity relationships (SAR), and validation protocols.
[1]
Chemical Identity & Classification
This compound represents a rigidified structural analog of
| Property | Detail |
| IUPAC Name | (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine |
| Common Class | 1-Benzylcyclopropylmethanamine; Aryl-cyclopropyl-alkylamine |
| Molecular Formula | C₁₁H₁₃Cl₂N |
| Molecular Weight | 230.13 g/mol |
| Key Substituents | 2,6-Dichlorobenzyl (Lipophilic, Steric Bulk); Primary Methanamine (Basic Center) |
| Structural Analog | 1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine (CAS 1368483-38-8) |
| Chemotype | Rigidified Homophenylbutylamine |
Structural Significance
The 1,1-disubstitution on the cyclopropane ring creates a beta-quaternary carbon relative to the amine. This structural feature is critical for:
-
Metabolic Stability: It hinders
-carbon oxidation by Monoamine Oxidases (MAO), likely rendering the compound resistant to rapid deamination. -
Receptor Selectivity: The 2,6-dichloro substitution pattern is orthogonal to the aromatic ring plane, creating significant steric bulk. This pattern is often associated with Sigma-1 (
) receptor selectivity or Norepinephrine Transporter (NET) preference over Serotonin Transporters (SERT).
Pharmacodynamics: Mechanism of Action
Based on the aryl-cyclopropyl-amine scaffold and the specific 2,6-dichlorobenzyl substitution, the pharmacological profile is defined by two primary interaction domains.
A. Primary Target: Sigma-1 Receptor ( R) Modulation
The compound fits the classic Sigma-1 pharmacophore :
-
Positive Ionizable Center: Primary amine (at physiological pH).
-
Hydrophobic Spacer: Cyclopropyl-methyl moiety.
-
Bulky Hydrophobic Region: 2,6-Dichlorobenzyl group.
-
Mechanism: The 2,6-dichloro substitution provides the necessary lipophilicity and steric volume to occupy the hydrophobic pocket of the
receptor. Unlike the 3,4-dichloro analog (which favors monoamine transporters), the 2,6-pattern often shifts selectivity toward chaperone proteins like . -
Predicted Effect: Agonism or Antagonism (requires functional assay validation).
ligands are investigated for neuroprotective and cognitive-enhancing properties.
B. Secondary Target: Monoamine Reuptake Inhibition
The scaffold is a homolog of Sibutramine (cyclobutyl) and Bicifadine (bicyclic).
-
Transporter Affinity: The extended linker (benzyl vs. phenyl) shifts the nitrogen-aromatic distance to ~5-6 Å. This may reduce affinity for DAT (Dopamine Transporter) but retain affinity for NET (Norepinephrine Transporter) .
-
Selectivity: The 2,6-dichloro substitution is electron-withdrawing and bulky. In phenethylamine analogs, this favors
-adrenergic interaction, but the extended chain length of this compound likely precludes direct receptor binding, favoring the transporter vestibule.
C. Signaling Pathway Visualization
The following diagram illustrates the dual-pathway potential of the compound.
Caption: Predicted pharmacodynamic interactions showing primary Sigma-1 affinity and NET modulation, with metabolic resistance to MAO.
Pharmacokinetics (ADME)
The pharmacokinetic profile is dominated by the lipophilicity of the dichlorobenzyl group and the steric protection of the amine.
| Parameter | Prediction/Characteristic | Rationale |
| Absorption | High CNS Penetration | LogP is predicted > 3.5 due to the dichlorobenzyl and cyclopropyl groups, facilitating BBB crossing. |
| Metabolism | N-Dealkylation (Minor)N-Acetylation (Major) | Being a primary amine, it is a substrate for NAT (N-acetyltransferase). The beta-quaternary center blocks |
| Distribution | High Volume of Distribution ( | Lipophilic nature suggests extensive tissue binding. |
| Excretion | Renal (as conjugates) | Likely excreted as N-acetylated or glucuronidated metabolites. |
Experimental Validation Protocols
To validate the pharmacological profile, the following "Self-Validating" experimental workflows are recommended.
Protocol A: Sigma-1 Receptor Binding Assay
Objective: Determine
-
Membrane Preparation: Use guinea pig brain or cloned human
receptor-expressing HEK293 cells. -
Radioligand: Use [³H]-(+)-Pentazocine (specific for
). -
Non-Specific Binding: Define using 10 µM Haloperidol .
-
Incubation: Incubate membranes with radioligand and varying concentrations of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine (0.1 nM – 10 µM) for 120 min at 25°C.
-
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Reference standard (+)-Pentazocine must show
nM.
-
Protocol B: Monoamine Uptake Inhibition
Objective: Assess functional inhibition of SERT, NET, and DAT.
-
Cell Lines: CHO cells stably expressing human SERT, NET, or DAT.
-
Substrates: [³H]-5-HT, [³H]-Norepinephrine, [³H]-Dopamine.
-
Assay:
-
Plate cells in 96-well plates.
-
Pre-incubate with test compound (10 min, 37°C).
-
Add radiolabeled substrate.
-
Terminate uptake after 5-10 min with ice-cold buffer.
-
-
Quantification: Lyse cells and count radioactivity (LSC).
-
Data: Plot % Inhibition vs. Log[Concentration] to derive
.
Screening Workflow Diagram
Caption: Hierarchical screening workflow to distinguish between Sigma-1 ligand activity and Monoamine Transporter inhibition.
Safety & Toxicology Considerations
-
Cardiovascular Risk: If the compound exhibits high NET affinity (common for 2,6-dichloro analogs), it may induce hypertension or tachycardia .
-
CNS Excitation: As a rigidified amine, potential for psychostimulant effects exists, though the benzyl-linker length usually attenuates direct dopaminergic release compared to amphetamines.
-
Cytotoxicity: The 2,6-dichlorobenzyl moiety can form reactive quinone-methide intermediates if metabolized by CYP450s, though the lack of a para-hydroxy group mitigates this specific risk.
References
-
ChemSRC. (n.d.). (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine.[1][2] Retrieved from (Note: Listed as analog in catalog entries).
-
SmallMolecules. (n.d.). (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine (CAS 1368483-38-8). Retrieved from (Reference for 3,4-dichloro structural analog).
- Skolnick, P. (2002). The Sigma Receptor: Evolution of the Concept. Current Pharmaceutical Design, 8(1), 1-10. (Grounding for Sigma-1 pharmacophore of N-alkyl-arylalkylamines).
- Bicifadine SAR Studies. (General Reference). Structure-activity relationships of 1-aryl-3-azabicyclo[3.1.0]hexanes. (Provides context for aryl-cyclopropyl-amine scaffold pharmacology).
